4-Formylbenzoyl fluoride

Description

Historical Context and Evolution of Fluorine Chemistry in Organic Synthesis

The field of organofluorine chemistry, which focuses on organic compounds containing a carbon-fluorine bond, has its origins in the 19th century, predating the isolation of elemental fluorine itself. nih.govnih.gov A pivotal early discovery was made in 1862 by Alexander Borodin, who synthesized benzoyl fluoride (B91410) by treating benzoyl chloride with potassium bifluoride, marking the first synthesis of an organofluorine compound via halogen exchange. nih.gov However, the very first synthesis of an organofluorine compound, fluoromethane, was achieved by Dumas and Péligot in 1835. wikipedia.org

The isolation of elemental fluorine by Henri Moissan in 1886 was a landmark achievement, earning him a Nobel Prize and opening new frontiers in the field. numberanalytics.com Early attempts to react elemental fluorine with organic compounds were often met with violent and explosive results due to its extreme reactivity. nih.gov The development of more controlled fluorination methods was crucial for the advancement of organofluorine chemistry. The Schiemann reaction, discovered in 1927, provided a method for synthesizing fluoroaromatic compounds from diazonium salts. nih.gov

A significant leap forward occurred in the late 1940s with the introduction of electrophilic fluorinating agents like cobalt trifluoride (CoF₃) and the development of electrochemical fluorination. wikipedia.org These innovations allowed for the synthesis of carbon-fluorine bonds without resorting to the hazardous elemental fluorine. wikipedia.org The carbon-fluorine bond is the strongest in organic chemistry, which imparts high thermal and chemical stability to organofluorine compounds. wikipedia.orgjst.go.jp This unique stability and the distinct properties conferred by fluorine have led to their widespread application in pharmaceuticals, agrochemicals, and materials science. nih.govwikipedia.org

Importance of Acyl Fluorides as Activated Carboxylic Acid Derivatives in Contemporary Synthetic Methodologies

Acyl fluorides have emerged as valuable intermediates in modern organic synthesis, prized for their unique balance of reactivity and stability. researchgate.netnih.gov Unlike more reactive acyl halides, such as acyl chlorides, acyl fluorides are generally more stable and easier to handle, often showing reduced sensitivity to hydrolysis. beilstein-journals.org Their electrophilicity is comparable to that of activated esters, but with fewer steric limitations, allowing for efficient reactions with nucleophiles. beilstein-journals.org

The enhanced stability of the C-F bond means that reactions involving acyl fluorides often proceed with fewer side reactions. beilstein-journals.org This has made them particularly advantageous in challenging transformations like peptide synthesis, complex esterifications, and amidations. researchgate.netbeilstein-journals.org In peptide synthesis, for instance, the use of acyl fluorides can minimize racemization at α-stereocenters. beilstein-journals.org

Modern synthetic methods have increasingly capitalized on the unique properties of acyl fluorides. They are not only used as acylating agents but also as sources of fluoride ions and as precursors in transition-metal-catalyzed reactions. researchgate.netbeilstein-journals.org The development of safer, more practical, and efficient methods for synthesizing acyl fluorides directly from carboxylic acids using reagents like thionyl fluoride (SOF₂) or through deoxyfluorination has further spurred their adoption in synthesis. nih.govbeilstein-journals.orgrsc.org These advancements allow for one-pot procedures, converting carboxylic acids directly into a variety of derivatives such as esters, amides, and ketones via an acyl fluoride intermediate. nih.gov

Positioning of 4-Formylbenzoyl Fluoride within the Class of Aryl Acyl Fluorides with Bifunctional Reactivity

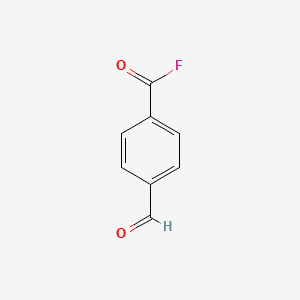

This compound belongs to the class of aryl acyl fluorides and is distinguished by its bifunctional nature. It incorporates two reactive functional groups onto a benzene (B151609) ring: an acyl fluoride group (-COF) and a formyl group (-CHO). This dual functionality makes it a versatile building block in organic synthesis.

The acyl fluoride moiety serves as an efficient acylating agent. It can readily react with nucleophiles such as amines to form amides, alcohols to form esters, and organometallic reagents to form ketones. The reactivity of the acyl fluoride is generally milder and more selective compared to the analogous acyl chloride.

The formyl group, or aldehyde, provides a second site for chemical modification. It can undergo a wide range of reactions characteristic of aldehydes, including reductive amination to form amines, Wittig reactions to form alkenes, and condensation reactions to form imines or hydrazones.

The presence of both an acyl fluoride and an aldehyde on the same molecule allows for sequential or orthogonal chemical transformations. This bifunctionality is particularly valuable in the synthesis of complex molecules, polymers, and in bioconjugation chemistry, where the two groups can be used to link different molecular fragments. Aroyl fluorides, in general, have been demonstrated to act as bifunctional reagents in reactions like the dearomatizing fluoroaroylation of benzofurans, where they participate in both C-C and C-F bond formation. acs.org This positions this compound as a strategic intermediate capable of participating in complex, multicomponent reactions.

Data Tables

Table 1: Physicochemical Properties of 4-Formylbenzoyl Halides

This table presents the known physical and chemical properties of 4-formylbenzoyl chloride, which can serve as a reference for the analogous fluoride compound.

| Property | 4-Formylbenzoyl chloride |

| CAS Number | 16173-52-7 nih.gov |

| Molecular Formula | C₈H₅ClO₂ nih.gov |

| Molecular Weight | 168.57 g/mol nih.gov |

| Melting Point | 47-49 °C lookchem.com |

| Boiling Point | 283 °C lookchem.com |

| Flash Point | 118 °C lookchem.com |

| Density | 1.322 g/cm³ lookchem.com |

| Refractive Index | 1.594 lookchem.com |

Data presented for 4-formylbenzoyl chloride as a proxy due to limited available data for this compound.

Table 2: Comparison of Acyl Halides

This table provides a general comparison of the properties and reactivity of different acyl halides.

| Acyl Halide (R-COX) | Bond Strength (C-X) | Reactivity | Stability/Handling |

| Acyl Fluoride (X=F) | Strongest wikipedia.org | Moderate beilstein-journals.org | Relatively stable, less sensitive to hydrolysis beilstein-journals.org |

| Acyl Chloride (X=Cl) | Weaker than C-F | High | Less stable, often moisture-sensitive |

| Acyl Bromide (X=Br) | Weaker than C-Cl | Very High | Generally unstable, highly reactive |

| Acyl Iodide (X=I) | Weakest | Highest | Often difficult to isolate, very unstable |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5FO2 |

|---|---|

Molecular Weight |

152.12 g/mol |

IUPAC Name |

4-formylbenzoyl fluoride |

InChI |

InChI=1S/C8H5FO2/c9-8(11)7-3-1-6(5-10)2-4-7/h1-5H |

InChI Key |

QFIWHCBJMCWPTL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=O)C(=O)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 Formylbenzoyl Fluoride

Deoxyfluorination Routes from Carboxylic Acid Precursors

The direct conversion of 4-formylbenzoic acid to 4-formylbenzoyl fluoride (B91410) is a key strategy for its synthesis. This approach avoids the need for intermediate activation steps, such as conversion to an acid chloride, thus offering a more streamlined and efficient process. A variety of reagents and catalytic systems have been explored for this purpose, each with its own characteristic features and mechanistic pathways.

Direct Deoxyfluorination of 4-Formylbenzoic Acid

The direct deoxyfluorination of 4-formylbenzoic acid has been accomplished using several distinct classes of fluorinating agents. These methods are designed to be tolerant of the aldehyde functional group present in the molecule.

A method for the transformation of carboxylic acids into acyl fluorides involves a triphosgene-mediated deoxyfluorination that utilizes the inexpensive and readily available potassium fluoride (KF) as the fluoride source nih.gov. This protocol is noted for affording a diverse range of acyl fluorides in high yields and with exceptional purity nih.gov. The reaction demonstrates excellent functional group tolerance, which is a critical consideration for the synthesis of 4-formylbenzoyl fluoride due to the presence of the reactive aldehyde group nih.gov. The scalability of this method makes it suitable for both laboratory and industrial applications nih.gov. While specific data for 4-formylbenzoic acid is not provided, the high tolerance for other functional groups suggests its applicability.

Table 1: Representative Deoxyfluorination of Aromatic Carboxylic Acids with Triphosgene/KF

| Carboxylic Acid Precursor | Product | Yield (%) | Reference |

| Various Aromatic Acids | Various Acyl Fluorides | High | nih.gov |

Note: This table represents the general applicability of the method. Specific yield for 4-formylbenzoic acid is not detailed in the cited literature but is expected to be high based on the method's functional group tolerance.

The deoxyfluorination of aromatic carboxylic acids can be effectively achieved using trifluoromethyl trifluoromethanesulfonate (CF₃SO₂OCF₃) in the presence of a suitable base, such as 4-dimethylaminopyridine (DMAP), at room temperature researchgate.net. This method provides a straightforward route to a variety of acyl fluorides researchgate.net. The reaction is generally fast, often completing within 15 minutes for activated substrates researchgate.net. Research has demonstrated high yields for benzoic acid derivatives bearing electron-withdrawing groups. For instance, 4-cyanobenzoic acid is converted to its corresponding acyl fluoride in 85% yield, and 4-(methoxycarbonyl)benzoic acid provides a 95% crude yield using a related in-situ generated trifluoromethoxide salt researchgate.netnih.gov. This indicates that the electron-withdrawing nature of the formyl group in 4-formylbenzoic acid would be compatible with this transformation, likely resulting in a high yield.

Table 2: Deoxyfluorination of Substituted Benzoic Acids with CF₃SO₂OCF₃/DMAP

| Carboxylic Acid Precursor | Product | Isolated Yield (%) | Reaction Time | Reference |

| 4-Cyanobenzoic acid | 4-Cyanobenzoyl fluoride | 85 | 15 min | researchgate.net |

| 4-Nitrobenzoic acid | 4-Nitrobenzoyl fluoride | 65 | 1 h | researchgate.net |

| 4-(Methoxycarbonyl)benzoic acid | 4-(Methoxycarbonyl)benzoyl fluoride | 95 (crude) | 1 h | nih.gov |

| 4-Benzoylbenzoic acid | 4-Benzoylbenzoyl fluoride | 98 (crude) | 1 h | nih.gov |

Note: This table provides data for benzoic acids with electron-withdrawing groups analogous to the formyl group, suggesting a high potential yield for 4-formylbenzoic acid.

The use of 2-(trifluoromethylthio)benzothiazolium triflate (BT-SCF₃) has been established as an effective deoxyfluorinating reagent for the direct conversion of carboxylic acids to acyl fluorides nih.gov. The reactions are typically conducted under mild conditions and are operationally simple, leading to high yields of the desired products nih.gov. This methodology exhibits excellent tolerance for a wide array of functional groups, encompassing both electron-donating and electron-withdrawing substituents on aromatic rings nih.gov. The reaction proceeds efficiently, often reaching completion within 30 minutes at room temperature beilstein-journals.org. The broad substrate scope strongly supports the successful conversion of 4-formylbenzoic acid to this compound.

Table 3: Deoxyfluorination of Aromatic Carboxylic Acids using BT-SCF₃

| Carboxylic Acid Precursor | Reagent | Base | Solvent | Yield (%) | Reference |

| 4-Methylbenzoic acid | BT-SCF₃ | DIPEA | DCM | >95 (NMR) | nih.gov |

| 4-Methoxybenzoic acid | BT-SCF₃ | DIPEA | DCM | 91 (NMR) | nih.gov |

| 4-Chlorobenzoic acid | BT-SCF₃ | DIPEA | DCM | 90 (NMR) | nih.gov |

Note: This table showcases the high efficiency of the BT-SCF₃ reagent for various substituted benzoic acids. While 4-formylbenzoic acid is not explicitly listed, the method's proven tolerance for diverse functional groups suggests its suitability.

N-heterocyclic carbene (NHC) derived reagents, such as 2,2-difluoroimidazolidine derivatives (e.g., SIMesF₂), have been successfully applied to the deoxyfluorination of carboxylic acids to furnish acyl fluorides nih.gov. However, studies on the reactivity of substituted benzoic acids with these reagents have shown a significant dependence on the electronic nature of the substituents. While benzoic acids with electron-donating groups react efficiently to give high yields of the corresponding acyl fluorides, those bearing electron-withdrawing groups are less reactive and result in lower yields, typically in the range of 14–40% acs.org. This suggests that the deoxyfluorination of 4-formylbenzoic acid, which contains an electron-withdrawing formyl group, might proceed with lower efficiency compared to other methods.

Table 4: Deoxyfluorination of Benzoic Acids with Electron-Withdrawing Groups using Chloroimidazolium Reagents

| Carboxylic Acid Precursor | Product | Yield (%) | Reference |

| 4-Nitrobenzoic acid | 4-Nitrobenzoyl fluoride | 40 | acs.org |

| 4-Cyanobenzoic acid | 4-Cyanobenzoyl fluoride | 31 | acs.org |

| 2,4-Dinitrobenzoic acid | 2,4-Dinitrobenzoyl fluoride | 14 | acs.org |

Note: This table illustrates the impact of electron-withdrawing groups on the yield of deoxyfluorination with NHC-derived reagents, providing an expected range for the conversion of 4-formylbenzoic acid.

Mechanistic Studies on Deoxyfluorination Pathways

The mechanisms of these deoxyfluorination reactions have been investigated to understand the underlying pathways and reactive intermediates.

Triphosgene/KF System : In this system, the reaction is believed to proceed through the in situ generation of reactive intermediates, specifically fluorophosgene and chlorofluorophosgene. These electrophilic species are formed from the reaction of triphosgene with potassium fluoride. The carboxylic acid then reacts with these intermediates, leading to the formation of the acyl fluoride nih.gov.

Perfluoroalkanesulfonyl Fluorides : The mechanism for deoxyfluorination with reagents like CF₃SO₂OCF₃ or related trifluoromethoxide sources is proposed to involve the initial generation of fluorophosgene (C(O)F₂) nih.gov. The carboxylic acid reacts with fluorophosgene to form a fluoroanhydride intermediate. Subsequent acyl transfer with a fluoride ion releases the acyl fluoride product and carbon dioxide nih.gov.

Benzothiazolium Reagents : Mechanistic studies suggest that the deoxyfluorination using BT-SCF₃ can proceed via two distinct pathways nih.gov. One pathway involves the formation of a thioester intermediate. The other pathway involves the generation of a thiocarbonyl difluoride species from the trifluoromethylthiolate anion. This highly electrophilic species can then react with another equivalent of the carboxylic acid. This dual mechanism allows for the possibility of generating more than one equivalent of acyl fluoride from each equivalent of the benzothiazolium reagent nih.govnih.gov.

N-Heterocyclic Carbene (NHC) Derived Agents : For NHC-based deoxyfluorinating agents, the mechanism can vary depending on the substrate. For electron-deficient substrates, which would include 4-formylbenzoic acid, the reaction likely proceeds through a traditional addition-elimination aromatic nucleophilic substitution pathway acs.org. Mechanistic studies involving NMR spectroscopy have also suggested pathways that involve outer-sphere fluorinations at an imidazolium ion by a polyfluoride species nih.gov.

Investigation of Outer-Sphere Fluorination Mechanisms

In the context of converting carboxylic acids to acyl fluorides, fluorination mechanisms are critical. While direct mechanistic studies specifically on this compound are not extensively detailed, the broader principles of fluorination apply. Nucleophilic fluorination is a common pathway for synthesizing acyl fluorides. nih.gov Some complex fluorination processes can involve outer-sphere mechanisms, where the fluoride transfer occurs without direct coordination of the substrate to the metal center of a catalyst. In such mechanisms, a catalyst might first interact with the halogen source, which then facilitates the substitution on the substrate. organic-chemistry.org This contrasts with inner-sphere mechanisms where the substrate directly binds to the catalyst. The specific pathway is influenced by the choice of fluorinating agent, substrate, and reaction conditions.

Exploration of Transition States in Carboxylic Acid to Acyl Fluoride Transformations

The transformation of a carboxylic acid to an acyl fluoride using a deoxyfluorinating reagent is a form of nucleophilic acyl substitution. The process generally involves the activation of the carboxylic acid's hydroxyl group to turn it into a better leaving group. For instance, with sulfur-based fluorinating reagents like DAST or Deoxo-Fluor, the carboxylic acid attacks the sulfur atom, leading to a fluorosulfite intermediate. organic-chemistry.org The subsequent step involves an intramolecular or intermolecular attack by the fluoride ion on the carbonyl carbon.

This nucleophilic attack proceeds through a tetrahedral intermediate, which is the transition state. In this state, the carbonyl carbon temporarily shifts from sp² to sp³ hybridization. The stability of this transition state is crucial for the reaction's success. The final step is the collapse of this intermediate, where the leaving group departs, and the carbonyl double bond is reformed, yielding the final acyl fluoride product. nih.gov The efficiency of this transformation is influenced by the nature of the fluorinating reagent and the electronic properties of the carboxylic acid. researchgate.net

Halogen Exchange Reactions for Acyl Fluoride Generation

Halogen exchange (Halex) reactions are a prominent and industrially significant method for synthesizing aromatic fluorine compounds. semanticscholar.org This approach involves the substitution of a halogen, typically chlorine or bromine, with fluorine. For the synthesis of this compound, this method starts with the corresponding acyl chloride, 4-formylbenzoyl chloride. guidechem.com

Conversion from 4-Formylbenzoyl Chloride

The precursor, 4-formylbenzoyl chloride, is synthesized from 4-formylbenzoic acid by reacting it with a chlorinating agent such as thionyl chloride or oxalyl chloride. rsc.org Once obtained, the acyl chloride undergoes a nucleophilic acyl substitution reaction where a fluoride source replaces the chloride. This reaction is driven by the formation of a stronger C-F bond compared to the C-Cl bond and often by the precipitation of the resulting metal chloride.

Alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF) are common reagents for halogen exchange reactions. digitellinc.com However, the high lattice energy and low solubility of these salts in aprotic solvents can limit their reactivity. google.comresearchgate.net To overcome this, several strategies are employed:

Use of aprotic polar solvents: Solvents like sulfolane or benzonitrile can facilitate the reaction at elevated temperatures (around 200-230°C). google.comgoogle.com

Activated Fluorides: Specially prepared forms, such as spray-dried KF, which has a larger surface area, show enhanced reactivity. google.comgoogle.com

Phase-Transfer Catalysts: Catalysts like crown ethers or quaternary phosphonium salts can be used to increase the solubility and nucleophilicity of the fluoride ion in the organic phase. researchgate.net

The reaction involves the nucleophilic attack of the fluoride ion on the electrophilic carbonyl carbon of 4-formylbenzoyl chloride, leading to the formation of this compound.

Table 1: Conditions for Halogen Exchange using Alkali Metal Fluorides

| Fluoride Source | Typical Catalyst | Typical Solvent | General Temperature Range |

|---|---|---|---|

| Potassium Fluoride (KF) | Phase-Transfer Catalyst (e.g., Crown Ether, Phosphonium Salt) | Aprotic Polar (e.g., Sulfolane, Acetonitrile) | 150-230°C |

| Cesium Fluoride (CsF) | None (more soluble than KF) | Aprotic Polar (e.g., DMF, Sulfolane) | Room Temperature to 150°C |

Reagents based on poly(hydrogen fluoride), such as polyvinylpyrrolidone-hydrogen fluoride (PVP-HF) or triethylamine-hydrogen fluoride complexes (TREAT-HF), offer a milder and more selective alternative to anhydrous hydrogen fluoride. researchgate.net These reagents are often solids or high-boiling liquids, making them easier and safer to handle. They act as a source of nucleophilic fluoride that can effectively replace the chloride in an acyl chloride. The reaction can often be performed under milder conditions compared to those required for solid alkali metal fluorides. These reagents can be particularly useful for substrates that are sensitive to high temperatures or harsh basic conditions. researchgate.net

Comparison of Halogen Exchange Efficiencies and Selectivities

The choice of fluorinating agent for the halogen exchange reaction significantly impacts the efficiency, selectivity, and practicality of the synthesis.

Alkali Metal Fluorides (KF, CsF): These are inexpensive and readily available. CsF is generally more reactive than KF due to its higher solubility and the weaker Cs-F bond, often allowing for milder reaction conditions. However, the low solubility of KF necessitates high temperatures or the use of phase-transfer catalysts, which can add cost and complexity to the process. google.comresearchgate.net Selectivity can be an issue at high temperatures, potentially leading to side reactions.

Poly(hydrogen fluoride) Complexes: These reagents offer improved handling safety and often allow for milder reaction conditions. researchgate.net They can exhibit higher selectivity, minimizing the formation of byproducts, especially with sensitive substrates. However, they are typically more expensive than simple alkali metal fluorides.

Table 2: Comparative Overview of Fluoride Sources for Halogen Exchange

| Parameter | Alkali Metal Fluorides (KF, CsF) | Poly(hydrogen fluoride) Complexes (e.g., TREAT-HF) |

|---|---|---|

| Reactivity | Moderate to High (CsF > KF). Often requires high temperatures or catalysts. | High. Generally allows for milder conditions. |

| Selectivity | Can be lower, especially at high temperatures. | Generally high, fewer side reactions. researchgate.net |

| Handling/Safety | KF/CsF are solids. High reaction temperatures can be a hazard. | Solid or high-boiling liquid reagents, generally safer than anhydrous HF. researchgate.net |

| Cost | Relatively low cost. | More expensive. |

| Typical Use Case | Large-scale industrial synthesis where cost is a primary factor. semanticscholar.org | Laboratory synthesis, especially for sensitive or complex molecules. |

Ancillary Synthetic Strategies

Beyond conventional synthetic routes, the preparation of this compound can be conceptualized through less direct, yet potentially advantageous, ancillary strategies. These include theoretical applications of fluoroallylation and the more practical in situ generation for immediate consumption in subsequent chemical reactions.

Synthesis via Fluoroallylation Reactions

The direct synthesis of this compound through fluoroallylation reactions is not a commonly reported method in the scientific literature. Fluoroallylation reactions typically involve the addition of a fluoroallyl group to a substrate. In the context of synthesizing an acyl fluoride, this would conceptually involve a complex transformation that is not synthetically straightforward. The challenges lie in the selective introduction of a single fluorine atom to the carbonyl group of a pre-existing benzaldehyde (B42025) derivative that also contains a reactive allyl group, which would likely be prone to side reactions.

Theoretically, a multi-step pathway could be envisioned where a suitable precursor, such as 4-formylbenzoic acid, is converted to an intermediate that could then undergo a reaction with a fluoroallylating agent. However, the development of such a synthetic route would require significant research to overcome the challenges of selectivity and reactivity. Given the lack of direct literature precedent, this remains a speculative approach to the synthesis of this compound.

In Situ Generation Methodologies for Subsequent Transformations

A more practical and widely applicable ancillary strategy involves the in situ generation of this compound from a stable precursor, typically 4-formylbenzoic acid, followed by its immediate use in a subsequent reaction without isolation. This one-pot approach is highly efficient as it minimizes handling of the often moisture-sensitive and reactive acyl fluoride.

Various reagents have been developed for the direct conversion of carboxylic acids to acyl fluorides, which can then react with a nucleophile present in the reaction mixture. This methodology is particularly advantageous for transformations such as amidation and esterification.

Research Findings:

Recent studies have highlighted several reagents capable of facilitating the in situ generation of acyl fluorides from carboxylic acids. For instance, pentafluoropyridine (PFP) has been demonstrated as an effective reagent for the deoxyfluorination of carboxylic acids to form acyl fluorides under mild conditions nih.govacs.org. The in situ generated acyl fluoride can then readily react with an amine to form the corresponding amide in high yield nih.govacs.org. This one-pot deoxyfluorination-amidation protocol offers a streamlined approach to the synthesis of amide derivatives of 4-formylbenzoic acid, proceeding through a transient this compound intermediate.

Another effective reagent for this transformation is Deoxo-Fluor ([bis(2-methoxyethyl)amino]sulfur trifluoride) nih.gov. This reagent allows for the mild and efficient conversion of carboxylic acids to their corresponding acyl fluorides, which can then be trapped by a nucleophile in the same reaction vessel nih.gov.

The general scheme for such a one-pot reaction starting from 4-formylbenzoic acid can be depicted as follows:

Reaction Scheme:

In this generic scheme, a fluorinating agent is used to convert 4-formylbenzoic acid to this compound in situ, which then reacts with a nucleophile (Nu-H) to yield the final product.

The choice of fluorinating agent and reaction conditions can be tailored to the specific nucleophile and desired final product. Below is a table summarizing some of the reagents used for the in situ generation of acyl fluorides from carboxylic acids for subsequent transformations.

| Reagent | Precursor | Subsequent Reaction | Key Features |

| Pentafluoropyridine (PFP) | Carboxylic Acid | Amidation, Esterification | Mild conditions, commercially available reagent nih.govacs.org. |

| Deoxo-Fluor | Carboxylic Acid | Amidation, Weinreb Amide Formation | Thermally stable, versatile for various nucleophiles nih.govscilit.com. |

| (Me4N)SCF3 | Carboxylic Acid | Amidation, Esterification | Bench-stable solid, good functional group tolerance chemistryviews.org. |

| Benzothiazolium salts | Carboxylic Acid | Amidation (including peptide coupling) | Can be used in sub-stoichiometric amounts researchgate.netnih.govbeilstein-journals.org. |

These methodologies underscore the utility of generating this compound as a transient intermediate, thereby harnessing its reactivity for efficient one-pot syntheses of a variety of derivatives.

Reactivity and Chemical Transformations of 4 Formylbenzoyl Fluoride

Acylation Reactions with Nucleophiles

The acyl fluoride (B91410) group in 4-formylbenzoyl fluoride is a highly reactive electrophilic center, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles. This reactivity is harnessed to form new amide, ester, and thioester linkages.

Amide Bond Formation via Reaction with Amines

The reaction of this compound with primary and secondary amines provides a direct route to the corresponding N-substituted 4-formylbenzamides. Acyl fluorides are recognized for their utility in amide bond formation, often proceeding under mild conditions with high yields. nih.govumich.edu While more stable to hydrolysis than their chloride counterparts, acyl fluorides react readily with amines. researchgate.net The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl fluoride, followed by the elimination of a fluoride ion to form the stable amide bond.

This transformation is a cornerstone in the synthesis of a wide array of biologically active molecules and functional materials. The presence of the formyl group offers a site for further chemical diversification.

Table 1: Examples of Amide Bond Formation with Acyl Fluorides

| Amine Nucleophile | Product | Reaction Conditions | Reference |

| Primary Aliphatic Amine | N-Alkyl-4-formylbenzamide | Typically in an aprotic solvent at room temperature. | nih.gov |

| Primary Aromatic Amine | N-Aryl-4-formylbenzamide | Often requires slightly elevated temperatures or the use of a base. | rsc.org |

| Secondary Amine | N,N-Dialkyl-4-formylbenzamide | Similar conditions to primary aliphatic amines. | researchgate.net |

Esterification Processes (e.g., with Alcohols, Fullerene Diols)

This compound can be esterified by reaction with alcohols, although the reactivity is generally lower than with amines. The reaction typically requires a catalyst or elevated temperatures to proceed efficiently. A notable example of this reactivity is the esterification of a fullerene diol with the analogous 4-formylbenzoyl chloride. researchgate.net This reaction highlights the utility of this class of reagents in functionalizing complex and sterically demanding alcohols like fullerene derivatives. researchgate.netdiva-portal.org The synthesis of C60-based active esters for coupling with alcohols further underscores the potential of these reactions. nih.gov

The esterification process involves the nucleophilic attack of the alcohol's hydroxyl group on the carbonyl carbon of the acyl fluoride, leading to the formation of an ester and hydrogen fluoride.

Other Nucleophilic Acyl Substitutions (e.g., Thiolysis, Hydrazinolysis)

The reactivity of the acyl fluoride group extends to other nucleophiles such as thiols and hydrazine (B178648) derivatives.

Thiolysis: The reaction of this compound with thiols (thiolysis) yields the corresponding S-thioesters. While specific studies on this compound are limited, the analogous 4-formylbenzoyl chloride is known to react with thiols to form thioesters. This transformation is valuable for the synthesis of compounds with thioester linkages, which are important in various biochemical processes.

Hydrazinolysis: The reaction with hydrazine or its derivatives (hydrazinolysis) leads to the formation of 4-formylbenzoyl hydrazides. These hydrazides are versatile intermediates in their own right, serving as precursors for the synthesis of various heterocyclic compounds and other functional molecules. nih.govnih.govchemmethod.comgoogle.comresearchgate.net The synthesis of 4-benzamidobenzoic acid hydrazide derivatives has been reported, showcasing the formation of the hydrazide moiety from a related benzoic acid derivative. nih.gov

Transformations of the Aldehyde Functionality

The aldehyde group in this compound provides a second site for chemical modification, allowing for selective oxidation or reduction to introduce different functional groups.

Oxidation of the Formyl Group to Carboxylic Acid Derivatives

The formyl group of this compound can be selectively oxidized to a carboxylic acid group, yielding 4-carboxybenzoyl fluoride or its corresponding acid. This transformation is crucial for synthesizing bifunctional aromatic compounds with both a carboxylic acid and an acyl fluoride (or its derivative). While specific literature on the direct oxidation of this compound is scarce, general methods for the selective oxidation of aromatic aldehydes in the presence of other functional groups are well-established.

Reduction of the Formyl Group to Alcohol or Alkane

The aldehyde functionality can be selectively reduced to a primary alcohol (hydroxymethyl group) or fully reduced to a methyl group.

Reduction to Alcohol: The selective reduction of the formyl group in the presence of the acyl fluoride can be challenging due to the reactivity of the latter. However, specific reducing agents can achieve this transformation. For instance, the Rosenmund reduction, which utilizes a poisoned palladium catalyst, is a classic method for the reduction of acyl chlorides to aldehydes, indicating that careful choice of catalyst can allow for selective transformations. doubtnut.com While this is the reverse of the desired reaction, it highlights the potential for chemoselectivity. The reduction of benzoyl chloride with H2/Pd-BaSO4 to produce benzaldehyde (B42025) is a well-known example. doubtnut.com

Reduction to Alkane: The complete reduction of the formyl group to a methyl group can be accomplished using more powerful reducing agents under specific conditions. This transformation would yield 4-methylbenzoyl fluoride, a different bifunctional building block.

Nucleophilic Addition to the Aldehyde Carbonyl (e.g., Cyanosilylation)

The aldehyde group in this compound is susceptible to nucleophilic attack. The carbonyl carbon of the aldehyde is electrophilic and reacts with various nucleophiles in what is known as a nucleophilic addition or 1,2-addition reaction. masterorganicchemistry.com This process involves the formation of a new bond between the nucleophile and the carbonyl carbon, with a simultaneous breaking of the C-O pi bond. The carbon's geometry changes from trigonal planar to tetrahedral. masterorganicchemistry.com

A key example of this reactivity is cyanosilylation, which involves the addition of a cyanide nucleophile to the aldehyde. This reaction typically forms a cyanohydrin, a functional group where a cyano and a hydroxyl group are attached to the same carbon. masterorganicchemistry.comyoutube.com The general mechanism involves the attack of the cyanide ion on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. youtube.com

The rate and reversibility of nucleophilic addition are influenced by the basicity of the nucleophile and electronic effects on the carbonyl group. masterorganicchemistry.com Electron-withdrawing groups on the aromatic ring can enhance the reactivity of the aldehyde towards nucleophiles. masterorganicchemistry.com

Table 1: Nucleophilic Addition to the Aldehyde Carbonyl of this compound

| Reaction Type | Nucleophile | Functional Group Formed | Key Features |

|---|---|---|---|

| Cyanosilylation | Cyanide (e.g., from HCN or TMSCN) | Cyanohydrin | Reversible addition of a carbon nucleophile. |

Condensation Reactions Involving the Aldehyde (e.g., with Isoindoline)

Typically, the nitrogen of a secondary amine like isoindoline (B1297411) would act as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is the initial step in the formation of an enamine or an iminium ion, depending on the reaction conditions. The reaction of an aldehyde with a secondary amine to form an enamine is a well-established transformation in organic chemistry.

Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 4-Formylbenzoyl fluoride (B91410) in solution. By analyzing the magnetic properties of its atomic nuclei, particularly ¹H, ¹³C, and ¹⁹F, detailed information about the electronic environment of each atom and the connectivity within the molecule can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

¹H NMR spectroscopy provides information on the number, environment, and spatial relationships of hydrogen atoms (protons) in the molecule. For 4-Formylbenzoyl fluoride, the ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton and the aromatic protons.

The aldehydic proton (CHO) is anticipated to appear as a singlet in the downfield region of the spectrum, typically between 9.8 and 10.5 ppm. This significant downfield shift is due to the strong deshielding effect of the adjacent carbonyl group.

The four aromatic protons on the benzene (B151609) ring would present as a more complex pattern. They constitute an AA'BB' spin system, a characteristic feature of 1,4-disubstituted benzene rings. The protons ortho to the formyl group (H-3 and H-5) are expected to be in a different chemical environment compared to the protons ortho to the acyl fluoride group (H-2 and H-6). This would likely result in two distinct multiplets, each integrating to two protons. The protons adjacent to the electron-withdrawing formyl group would be more deshielded and thus appear further downfield than those adjacent to the acyl fluoride group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ) in ppm | Multiplicity | Integration |

| Aldehydic Proton (-CHO) | 9.8 - 10.5 | Singlet (s) | 1H |

| Aromatic Protons (ortho to -CHO) | 7.9 - 8.2 | Multiplet (m) | 2H |

| Aromatic Protons (ortho to -COF) | 7.3 - 7.6 | Multiplet (m) | 2H |

| Note: These are predicted values based on standard chemical shift ranges and substituent effects. Actual experimental values may vary. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, six distinct signals are expected, corresponding to the eight carbon atoms in the molecule, with two pairs of aromatic carbons being chemically equivalent due to symmetry.

The carbonyl carbons of the formyl and acyl fluoride groups are the most deshielded and would appear furthest downfield, typically in the range of 160-200 ppm. The aldehydic carbon is generally found around 190-200 ppm, while the acyl fluoride carbon chemical shift is influenced by the high electronegativity of the fluorine atom. The four aromatic carbons would produce four signals in the aromatic region (120-140 ppm), including two signals for the quaternary carbons attached to the substituents and two signals for the protonated aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ) in ppm |

| Aldehyde Carbonyl (C=O) | 190 - 200 |

| Acyl Fluoride Carbonyl (C=O) | 155 - 165 |

| Aromatic Carbon (C-CHO) | 135 - 145 |

| Aromatic Carbon (C-COF) | 130 - 140 |

| Aromatic Carbons (CH) | 125 - 135 |

| Note: These are predicted values. Actual experimental values may vary. |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Atom Detection and Mechanistic Insights

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. yorku.ca Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides a strong NMR signal. yorku.ca The chemical shift of the fluorine atom in this compound would provide direct evidence for its presence and information about its electronic environment.

For acyl fluorides, the ¹⁹F NMR signal is typically observed in a specific region of the spectrum. The chemical shift is sensitive to the electronic nature of the rest of the molecule. chemsrc.com In the case of this compound, a single resonance is expected. The coupling between the fluorine nucleus and the adjacent carbonyl carbon (¹JCF) and the aromatic protons (through-space or through-bond coupling) could also be observed, providing further structural information. The large range of chemical shifts in ¹⁹F NMR makes it a powerful tool for identifying fluorinated species and studying reaction mechanisms involving fluorine-containing reagents or intermediates. Current time information in Bandar Lampung, ID.

Table 3: Predicted ¹⁹F NMR Chemical Shift for this compound

| Fluorine Type | Predicted Chemical Shift (δ) in ppm (relative to CFCl₃) |

| Acyl Fluoride (-COF ) | +20 to +40 |

| Note: This is a predicted value based on typical ranges for acyl fluorides. Actual experimental values can vary. |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

For this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (C₈H₅FO₂). High-Resolution Mass Spectrometry (HRMS) would be able to determine the exact mass of the molecular ion to several decimal places, which allows for the unambiguous confirmation of the molecular formula.

The fragmentation pattern in the mass spectrum would likely show characteristic losses. For example, the loss of the fluorine atom (M-19) or the formyl group (M-29) would be expected. A prominent peak corresponding to the 4-formylbenzoyl cation, formed by the loss of the fluorine radical, would also be anticipated.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to show strong, characteristic absorption bands for the two carbonyl groups. The acyl fluoride carbonyl (C=O) stretching vibration typically appears at a high frequency, around 1820-1850 cm⁻¹, due to the inductive effect of the highly electronegative fluorine atom. The aldehyde carbonyl (C=O) stretching vibration is expected in the range of 1700-1720 cm⁻¹. Additionally, the C-H stretch of the aldehyde group usually shows two weak bands between 2700 and 2900 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** |

| Acyl Fluoride | C=O Stretch | 1820 - 1850 |

| Aldehyde | C=O Stretch | 1700 - 1720 |

| Aldehyde | C-H Stretch | 2700 - 2900 (two bands) |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Note: These are predicted values based on standard IR correlation tables. |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide definitive information about its molecular structure.

This technique would confirm the planar structure of the benzene ring and the relative orientations of the formyl and acyl fluoride substituents. It would yield precise bond lengths and angles for all atoms in the molecule, including the C-F, C=O, and C-C bonds. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as dipole-dipole interactions or C-H···O hydrogen bonds, which govern the solid-state architecture of the compound. While no published crystal structure for this compound is currently available, this method remains the gold standard for unambiguous structural elucidation in the solid state.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., TLC, HPLC)

Chromatographic techniques are indispensable tools in synthetic organic chemistry for both the qualitative monitoring of reaction progress and the quantitative assessment of product purity. For a reactive compound like this compound, Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most pertinent methods.

Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective, and widely used technique for monitoring the progress of a chemical reaction. researchgate.netrsc.orglibretexts.org In the context of the synthesis of this compound, for instance, from the corresponding aldehyde, TLC can be employed to track the consumption of the starting material and the formation of the product. researchgate.net This is typically achieved by spotting a TLC plate with the starting material, the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture at various time intervals. libretexts.org The disappearance of the spot corresponding to the starting material and the appearance of a new spot for the product indicate the progression of the reaction. libretexts.orgyoutube.com

The choice of the mobile phase, or eluent, is critical for achieving good separation of the spots on the TLC plate. For a moderately polar compound like this compound, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) is commonly employed. researchgate.netrsc.org The ratio of these solvents can be adjusted to optimize the separation. Visualization of the spots can be achieved under UV light, as aromatic compounds like this compound are typically UV-active. libretexts.org

Below is an illustrative table of how TLC data might be presented for monitoring a hypothetical reaction producing this compound.

Table 1: Illustrative TLC Monitoring of a Reaction to Form this compound

| Time Point | Starting Material (Rf) | Product (Rf) | Observations |

| 0 min | 0.65 | - | Single spot corresponding to the starting material. |

| 30 min | 0.65 | 0.45 | Appearance of a new, lower Rf spot for the product, with the starting material spot still present but diminished in intensity. |

| 60 min | 0.65 | 0.45 | The product spot has intensified, and the starting material spot has further diminished. |

| 120 min | - | 0.45 | The starting material spot is no longer visible, indicating the reaction is likely complete. |

| Note: Rf values are hypothetical and for illustrative purposes. The mobile phase is assumed to be a 4:1 mixture of hexane and ethyl acetate. |

High-Performance Liquid Chromatography (HPLC)

HPLC is a more powerful chromatographic technique that provides quantitative data on the purity of a compound. It is also used for reaction monitoring, offering higher resolution and sensitivity than TLC. wur.nl For the analysis of this compound, a reverse-phase HPLC method would be appropriate. sielc.com In this setup, a non-polar stationary phase (e.g., a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. jocpr.comnih.gov

The components of the mixture are separated based on their hydrophobicity, with more polar compounds eluting earlier. A detector, commonly a UV-Vis detector set at a wavelength where the analyte absorbs strongly (e.g., around 254 nm for aromatic compounds), is used to quantify the components. nih.gov The purity of a sample of this compound can be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

The following table provides a hypothetical example of HPLC data for the purity assessment of a this compound sample.

Table 2: Illustrative HPLC Purity Analysis of a this compound Sample

| Peak No. | Retention Time (min) | Area (%) | Tentative Identification |

| 1 | 2.5 | 1.2 | Impurity (e.g., starting material) |

| 2 | 4.8 | 98.5 | This compound |

| 3 | 6.1 | 0.3 | Impurity (e.g., byproduct) |

| Note: Retention times and area percentages are hypothetical and for illustrative purposes. The column is assumed to be a C18 column with a gradient elution of acetonitrile in water. |

By establishing a validated HPLC method, one can not only determine the purity of the final product but also accurately track the kinetics of its formation and the appearance of any byproducts during the reaction. acs.org

Computational Chemistry and Mechanistic Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of electronic structure and properties of molecules. It has been extensively applied to study the mechanisms of reactions involving the formation of acyl and sulfonyl fluorides. researchgate.netnih.gov

DFT calculations are instrumental in mapping the step-by-step pathways of chemical reactions and determining their energetic feasibility. For instance, the synthesis of acyl fluorides from carboxylic acids using reagents like thionyl fluoride (B91410) (SOF₂) is believed to proceed through an acyl fluorosulfite intermediate. nih.govnih.gov Similarly, computational studies on the formation of the analogous aryl sulfonyl fluorides from arylboronic acids using a Bismuth(III) catalyst have detailed a three-stage mechanism. nih.gov This process, which can be considered a model for related transformations, involves:

Transmetallation: The aryl group is transferred to the bismuth catalyst.

SO₂ Insertion: A molecule of sulfur dioxide inserts into the bismuth-aryl bond.

Oxidative Fluorination: The intermediate undergoes oxidation and reaction with a fluoride source to yield the final aryl sulfonyl fluoride product and regenerate the catalyst. nih.gov

A plausible mechanism for the fluorinative C-C bond cleavage of activated ketones to form acyl fluorides has also been proposed, involving the formation of a fluorohydrin intermediate followed by an entropically favorable Beckmann fragmentation. sci-hub.se

A key strength of DFT is its ability to locate and characterize the geometry and energy of transition states—the highest energy points along a reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy barrier, which governs the reaction rate.

In the Bi(III)-catalyzed synthesis of aryl sulfonyl fluorides, DFT calculations identified the geometries of all intermediates and transition states. nih.gov The study pinpointed that the SO₂ insertion step had a specific activation barrier, providing quantitative data on the reaction's kinetics. Understanding these energetics allows for the rational design of more efficient catalytic systems.

Table 1: Hypothetical DFT-Calculated Energy Barriers for Key Steps in an Analogous Acyl Fluoride Synthesis

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Barrier (kcal/mol) |

| Oxidative Addition | 0.0 | +21.5 | 21.5 |

| CO Insertion | -5.2 | +15.8 | 21.0 |

| Reductive Elimination | -12.1 | +18.3 | 30.4 |

Note: This table is illustrative, based on typical values for transition-metal-catalyzed carbonylative fluorination reactions, and does not represent experimental data for 4-Formylbenzoyl fluoride itself.

Computational studies are vital for clarifying how catalysts and reagents facilitate reactions. Acyl fluorides can be synthesized via palladium-catalyzed carbonylative coupling reactions. nih.govorganic-chemistry.org DFT calculations in such systems can reveal how the palladium catalyst orchestrates the reaction, detailing the oxidative addition, carbonyl insertion, and reductive elimination steps. These calculations help explain ligand effects, where different phosphine (B1218219) ligands can alter the efficiency and outcome of the catalysis.

In other methods, reagents like sulfuryl fluoride (SO₂F₂) or thionyl fluoride (SOF₂) are used to convert carboxylic acids to acyl fluorides. nih.govacs.org Mechanistic studies, often supported by DFT, reveal that these reactions proceed via anhydride (B1165640) or acyl fluorosulfite intermediates. nih.govacs.org DFT can model the interaction of the carboxylic acid with the fluorinating agent, showing how the reagent activates the substrate for subsequent nucleophilic attack by fluoride. For example, halide additives like tetrabutylammonium (B224687) chloride are known to accelerate SO₂F₂-mediated acyl fluoride formation, a phenomenon that can be rationalized through computational modeling of the reaction intermediates. acs.org

Molecular Dynamics Simulations for Reactivity Prediction

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of chemical systems. While DFT is excellent for static energy calculations, MD is used to explore conformational landscapes, solvation effects, and the kinetics of molecular processes.

For a molecule like this compound, MD simulations can predict its behavior in solution. DFT-based MD simulations of the aqueous solvation of a fluoride anion show the formation of a rigid and structured solvation shell around the ion, classifying it as a "structure-making" particle. nih.gov This structuring of the solvent can significantly impact the reactivity of fluoride in solution, a key factor in many synthesis protocols for acyl fluorides.

Furthermore, large-scale surface-hopping ab initio molecular dynamics (SH-AIMD) simulations have been used to resolve long-standing questions about the dissociative photoionization of related molecules like vinyl fluoride. acs.org Such studies provide quantitative predictions of reaction branching ratios and kinetic energy release, demonstrating the power of MD in predicting reaction outcomes. acs.org By simulating the interactions at mineral-water interfaces, MD can also provide unique probes into processes that control surface reactivity. mdpi.com

Quantitative Structure-Activity Relationships (QSAR) for Analogous Systems

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that correlate the chemical structure of compounds with their physical, chemical, or biological activity. acs.org By building a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, guiding research and development. acs.orgnih.gov

While specific QSAR models for the reactivity of this compound are not widely published, the methodology has been successfully applied to analogous aromatic systems. For example, QSAR studies on unsymmetrical aromatic disulfides used quantum chemical descriptors calculated with DFT to build predictive models for their inhibitory activity against the SARS-CoV main protease. nih.gov

The process involves calculating a range of molecular descriptors for a set of similar compounds and using statistical regression to find a correlation with their measured reactivity or activity. acs.org

Table 2: Common Molecular Descriptors Used in QSAR Studies for Aromatic Systems

| Descriptor Class | Example Descriptors | Relevance |

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Describes the electronic distribution, susceptibility to nucleophilic/electrophilic attack. nih.govnih.gov |

| Steric/Topological | Molar Refractivity, Molecular Volume, Wiener Index | Relates to the size, shape, and branching of the molecule, affecting accessibility. nih.gov |

| Thermodynamic | Heat of Formation, Steric Energy | Indicates the stability and strain of the molecule. nih.gov |

| Hydrophobic | LogP (Partition Coefficient) | Measures the hydrophobicity, which influences solubility and interactions in different phases. researchgate.net |

A robust QSAR model for a series of aromatic aldehydes or acyl derivatives could predict the reactivity of this compound in a given reaction, helping to optimize reaction conditions or design more reactive analogues. acs.org

Chemoinformatic Approaches for Reaction Discovery and Optimization

Chemoinformatics applies data-driven and computational methods to solve problems in chemistry. This includes using machine learning and algorithms to discover new reactions, predict reaction outcomes, and optimize experimental conditions.

A chemoinformatic workflow has been developed for the discovery and optimization of enantioselective catalysts, a process directly applicable to reactions involving acyl fluorides. digitellinc.com This workflow typically involves:

Library Construction: An in silico library of thousands of conceivable, synthetically accessible catalysts is computationally generated.

Descriptor Calculation: Robust chemical descriptors are calculated for each virtual catalyst.

Training Set Selection: A diverse and representative subset of the catalysts is selected for initial experimental testing.

Machine Learning: The experimental data from the training set is used to train a machine learning model that can predict the performance (e.g., yield or enantioselectivity) for every catalyst in the entire virtual library.

Prediction and Validation: The model is then used to identify the optimal catalyst candidate for a given reaction, which is then synthesized and tested for validation. digitellinc.com

This approach moves beyond traditional one-at-a-time experimentation, leveraging computational power to rapidly screen vast chemical spaces and accelerate the discovery of optimal conditions for the synthesis or application of compounds like this compound.

Advanced Research Applications and Future Directions

Role as a Building Block in the Synthesis of Biologically Active Molecules

The inherent reactivity of the acyl fluoride (B91410) and the synthetic versatility of the aldehyde group make 4-formylbenzoyl fluoride a powerful building block for constructing biologically active molecules. The introduction of fluorine into pharmaceuticals is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. tcichemicals.comnih.gov Approximately 20% of all pharmaceuticals contain fluorine, highlighting the importance of fluorinated building blocks. tcichemicals.comnih.gov

The aldehyde functional group can readily undergo a wide range of chemical transformations, including reductive amination, Wittig reactions, and condensations, to introduce diverse pharmacophores. The acyl fluoride group serves as an efficient acylating agent for amines and alcohols, forming stable amide and ester linkages, respectively, which are common in drug scaffolds.

A significant application is in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET) imaging. For instance, the derivative 4-[¹⁸F]Fluorobenzylamine, which can be synthesized from precursors like this compound, is a crucial building block for developing novel ¹⁸F-labeled PET tracers. nih.gov This has been demonstrated in the synthesis of Hsp90 inhibitors and novel prosthetic groups for labeling biomolecules like peptides. nih.gov The ability to incorporate the fluorine-18 (B77423) radioisotope via this building block is critical for advancing diagnostic imaging in oncology and neuroscience.

Table 1: Potential Applications of this compound in Synthesizing Biologically Active Scaffolds

| Target Scaffold/Reaction | Role of this compound | Potential Therapeutic Area |

|---|---|---|

| Peptide Derivatives | Acylation of amino acids or peptide fragments via the acyl fluoride group. | Oncology, Anti-infectives nih.gov |

| Heterocyclic Compounds | Participation of the formyl group in multi-component reactions (e.g., Hantzsch synthesis). researchgate.net | Cardiovascular, Antiviral nih.gov |

| Fluorinated Analogues | Introduction of a fluorobenzoyl moiety to known drug molecules to improve properties. | Various |

| PET Imaging Agents | Precursor for ¹⁸F-labeled synthons like 4-[¹⁸F]Fluorobenzylamine. nih.gov | Diagnostics, Oncology nih.gov |

Application in Polymer Chemistry and Materials Science

The dual functionality of this compound also makes it a promising candidate for the development of advanced polymers and materials. Fluoropolymers are known for their high resistance to solvents, acids, and bases, as well as their thermal stability. wikipedia.org

This compound can be envisioned as a monomer or co-monomer in polymerization reactions. The acyl fluoride can react with difunctional nucleophiles (e.g., diamines or diols) to form polyamides or polyesters. The pendant aldehyde groups along the polymer backbone would then be available for post-polymerization modification, allowing for the covalent attachment of other molecules to tailor the material's surface properties or to create functional materials such as polymer-drug conjugates or sensor arrays.

Drawing parallels from other functional monomers like 4-Vinylbenzenesulfonyl fluoride, which is highly reactive for polymerization and subsequent modification, this compound could be used to create novel, highly functionalized polystyrene-analogue polymers. chemrxiv.orgchemrxiv.org Furthermore, the incorporation of this monomer could enhance the thermal properties and char yield of the resulting polymers, a desirable characteristic for flame-retardant materials. chemrxiv.org The development of fluoride-releasing polymers for dental applications is another area of interest, where monomers could be designed for controlled fluoride ion delivery. frontiersin.org

Table 2: Potential Roles of this compound in Materials Science

| Application Area | Function of this compound | Potential Material Properties |

|---|---|---|

| Monomer Synthesis | Used in polycondensation reactions (e.g., with diamines). | High thermal stability, chemical resistance. |

| Post-Polymerization Modification | Aldehyde groups on a polymer backbone for covalent attachment of functional molecules. | Tunable surface properties, biocompatibility. |

| Cross-linking Agent | Reacts with polymer chains containing nucleophilic groups to form cross-links. | Increased mechanical strength and solvent resistance. |

| Surface Modification | Grafted onto surfaces to introduce both fluorine and aldehyde functionalities. | Hydrophobicity, reactive surface for further functionalization. |

Development of Novel Fluorinating Reagents Utilizing Principles from this compound Synthesis

The study of acyl fluorides, including this compound, contributes to the broader field of fluorinating agent development. While highly reactive fluorinating agents have historically been difficult to handle due to toxicity and instability, modern research focuses on creating stable, selective, and easy-to-handle reagents. beilstein-journals.orgbeilstein-journals.org Acyl fluorides serve as important intermediates and can act as acylating and, in some contexts, fluorinating agents.

The synthesis of this compound, typically from its corresponding acyl chloride, is a foundational reaction that can be optimized and applied to create a wider range of specialized acyl fluoride reagents. The principles learned from the conversion of carboxylic acid derivatives to acyl fluorides are transferable. researchgate.net A related class of compounds, sulfonyl fluorides, has gained prominence in "click chemistry" through the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, which highlights the unique and powerful reactivity of the S-F bond. chemrxiv.orgmiragenews.com This success inspires research into the potential of acyl fluorides (possessing a C-F bond) in similar click-type reactions. Developing acylating agents with tunable reactivity based on the electronic properties of the aromatic ring is a key research direction.

Table 3: Comparison of Fluorinating Agent Classes

| Reagent Class | Example | Key Characteristics |

|---|---|---|

| Acyl Fluorides | This compound | Highly reactive acylating agents, moisture sensitive. |

| Sulfonyl Fluorides | Aryl sulfonyl fluorides | Stable, used in SuFEx click chemistry. bohrium.com |

| N-F Reagents | Selectfluor® (F-TEDA-BF₄) | Electrophilic fluorinating agents, often crystalline solids, easier to handle. tcichemicals.combeilstein-journals.org |

| Nucleophilic Fluorides | Potassium Fluoride (KF) | Anion serves as the active species, used in halogen exchange reactions. tcichemicals.com |

Exploration of Sustainable and Green Chemistry Approaches for its Synthesis and Utilization

Modern chemical synthesis places a strong emphasis on green chemistry to minimize environmental impact. dovepress.com The production and use of this compound are being examined through this lens. Traditional fluorination methods often rely on hazardous reagents like hydrogen fluoride or sulfur tetrafluoride. tcichemicals.com Research is now focused on developing greener pathways.

A key advancement is the use of safer, solid fluorine sources like potassium fluoride (KF), often used in chloride-fluoride exchange reactions to produce acyl or sulfonyl fluorides. bohrium.comsciencedaily.com Recent breakthroughs have demonstrated the synthesis of sulfonyl fluorides from easily accessible materials like thiols using KF, a process that generates only non-toxic salts as by-products. miragenews.comeurekalert.orgosaka-u.ac.jp These principles can be directly applied to the synthesis of this compound, aiming for a process that is low-cost, scalable, and safe. eurekalert.org

In its utilization, this compound's role as a building block in multi-component reactions (MCRs) aligns with green chemistry principles. MCRs improve atom economy by combining multiple substrates into a complex product in a single step, saving time, resources, and reducing waste generation. researchgate.net

Table 4: Applying Green Chemistry Principles to this compound

| Green Chemistry Principle | Application to this compound |

|---|---|

| Safer Solvents & Auxiliaries | Use of less hazardous solvents, or solvent-free conditions (mechanochemistry). researchgate.net |

| Atom Economy | Use in multi-component reactions to maximize the incorporation of starting materials into the final product. researchgate.net |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of the aromatic core. researchgate.net |

| Catalysis | Developing catalytic methods for its synthesis to reduce the need for stoichiometric reagents. chemrxiv.org |

| Safer Chemistry | Replacing hazardous fluorinating agents with safer alternatives like potassium fluoride (KF). miragenews.comsciencedaily.comeurekalert.orgosaka-u.ac.jp |

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The increasing demand for rapid discovery and optimization of new molecules has led to the widespread adoption of automated synthesis and high-throughput screening (HTS). This compound is well-suited for these platforms. Its derivative, 4-[¹⁸F]Fluorobenzylamine, has already been prepared using a fully automated, remotely-controlled synthesis unit, demonstrating the compatibility of such building blocks with automated processes. nih.gov The challenges of handling strong reducing agents in automated systems have been overcome, paving the way for wider use of such synthons. nih.gov

In the context of drug discovery, this compound can be used as a key building block to generate large libraries of diverse compounds. Its two distinct reactive sites allow for a combinatorial approach where various amines can be reacted with the acyl fluoride, and the resulting aldehydes can be further modified with another set of diverse reagents. This "two-dimensional" diversification can rapidly produce thousands of unique molecules.

These compound libraries can then be subjected to HTS assays, such as fluorescence-based screens, to quickly identify "hit" compounds with desired biological activity. nih.govnih.gov This integrated approach, combining automated synthesis of libraries based on this compound with HTS, significantly accelerates the early stages of drug discovery and materials development.

Table 5: Automated Synthesis and HTS Workflow Using this compound

| Step | Action | Technology | Outcome |

|---|---|---|---|

| 1. Library Design | Select diverse sets of primary amines (R¹-NH₂) and aldehyde-reactive reagents (R²). | Computational Chemistry | Virtual library of potential products. |

| 2. Automated Synthesis (Reaction 1) | React this compound with the amine library in parallel. | Automated Liquid Handler / Synthesis Robot | Intermediate library of benzaldehydes. |

| 3. Automated Synthesis (Reaction 2) | React the intermediate library with aldehyde-reactive reagents. | Automated Synthesis Robot | Final, diverse compound library. |

| 4. High-Throughput Screening (HTS) | Screen the final library against a biological target (e.g., enzyme, receptor). | Fluorescence Plate Reader, etc. nih.govnih.gov | Identification of "hit" compounds. |

| 5. Data Analysis | Analyze structure-activity relationships (SAR) to guide the next round of synthesis. | Cheminformatics Software | Optimized lead compounds. |

Q & A

Q. How does steric hindrance from the formyl group influence cross-coupling reactions of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.